N-[2-(2-Amino-5-methylphenoxy)ethyl]-N-methyl-N-phenylamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N-methyl-N-phenylamine typically involves the reaction of 2-amino-5-methylphenol with N-methyl-N-phenylethylenediamine . The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol or methanol, and may require the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Amino-5-methylphenoxy)ethyl]-N-methyl-N-phenylamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced compounds .
Scientific Research Applications
N-[2-(2-Amino-5-methylphenoxy)ethyl]-N-methyl-N-phenylamine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N-methyl-N-phenylamine involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[2-(2-Amino-5-methylphenoxy)ethyl]-N-methyl-N-phenylamine include:
2-Amino-5-methylphenol: A related compound with similar structural features.
N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine: Another compound with a similar core structure but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties . This uniqueness makes it valuable for various research and industrial applications .
Properties
IUPAC Name |
4-methyl-2-[2-(N-methylanilino)ethoxy]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-13-8-9-15(17)16(12-13)19-11-10-18(2)14-6-4-3-5-7-14/h3-9,12H,10-11,17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIUETIESWDMRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OCCN(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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